molecular formula C10H11BrClN B12068792 1-(2-Bromo-5-chlorobenzyl)azetidine

1-(2-Bromo-5-chlorobenzyl)azetidine

Cat. No.: B12068792
M. Wt: 260.56 g/mol
InChI Key: OZSVORAKRNAZAX-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-chlorobenzyl)azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles. This compound, specifically, features a benzyl group substituted with bromine and chlorine atoms, adding to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromo-5-chlorobenzyl)azetidine can be achieved through various methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has faced challenges due to the inherent difficulties in this approach.

Another method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines . This reaction proceeds in high yields even in the presence of acid-sensitive and Lewis basic functional groups.

Industrial Production Methods

Industrial production methods for azetidines, including this compound, often involve large-scale [2 + 2] cycloaddition reactions or other catalytic processes that can be scaled up efficiently. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromo-5-chlorobenzyl)azetidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The azetidine ring can be oxidized or reduced, leading to different functionalized derivatives.

    Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted azetidines, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5-chlorobenzyl)azetidine involves its interaction with molecular targets and pathways. The azetidine ring’s strain and the presence of bromine and chlorine atoms contribute to its reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: The parent compound, which lacks the benzyl group and halogen substitutions.

    2-Azetidinone: A related compound with a carbonyl group, known for its use in β-lactam antibiotics.

    Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.

Uniqueness

1-(2-Bromo-5-chlorobenzyl)azetidine is unique due to the presence of the benzyl group substituted with bromine and chlorine atoms. This substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11BrClN

Molecular Weight

260.56 g/mol

IUPAC Name

1-[(2-bromo-5-chlorophenyl)methyl]azetidine

InChI

InChI=1S/C10H11BrClN/c11-10-3-2-9(12)6-8(10)7-13-4-1-5-13/h2-3,6H,1,4-5,7H2

InChI Key

OZSVORAKRNAZAX-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2=C(C=CC(=C2)Cl)Br

Origin of Product

United States

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